Lansoprazole sulfide

説明

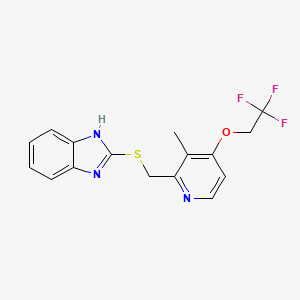

Structure

3D Structure

特性

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLMSUZHFPSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145906 | |

| Record name | Lansoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103577-40-8 | |

| Record name | Lansoprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lansoprazole Sulfide

Introduction

Lansoprazole Sulfide, identified by CAS Registry Number 103577-40-8, is a crucial organic molecule in pharmaceutical science.[1] It serves as the immediate precursor in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related stomach and esophageal conditions.[2][3] Furthermore, this compound is also an active metabolite of Lansoprazole, formed in the body via cytochrome P450 enzymes.[4][5] Beyond its role as a synthetic intermediate, the compound itself has demonstrated potential biological activities, including anti-cancer and anti-tuberculous properties, making it a subject of interest for drug development professionals.[4][5] This guide provides a detailed overview of its synthesis, characterization, and relevant experimental protocols for researchers and scientists.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound have been well-documented. It is a white to light yellow crystalline powder.[6] Quantitative data regarding its physical and spectroscopic characteristics are summarized in the tables below. It is noteworthy that the reported melting point varies across different sources, which may be attributable to differences in crystalline form or purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 103577-40-8 | [1] |

| Molecular Formula | C₁₆H₁₄F₃N₃OS | [1][7] |

| Molecular Weight | 353.36 g/mol | [1][7] |

| Monoisotopic Mass | 353.08096774 Da | [8] |

| Appearance | White to Light yellow to Light orange powder/crystal | [6] |

| Melting Point | 126-128 °C | [1] |

| 142-144 °C | [7][9] | |

| 149-150 °C | [10] | |

| Solubility | Soluble in Methanol, DMSO | [7][9] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| UV-Vis | λmax: 292 nm (in Ethanol) | |

| Mass Spectrometry | Exact Mass: 353.08096774 | [8] |

| ¹H NMR, ¹³C NMR, IR | While commercial suppliers offer characterization data (¹H NMR, ¹³C NMR, IR, Mass) with their standards, detailed spectral data and peak assignments were not available in the consulted literature. | [11][12] |

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic substitution reaction. This condensation reaction joins 2-mercaptobenzimidazole with a substituted pyridine derivative, specifically 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine.[13][14][15] The reaction is typically carried out in a solvent in the presence of a base.[13]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 103577-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. glppharmastandards.com [glppharmastandards.com]

- 13. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

The Multifaceted Biological Activity of Lansoprazole Sulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor for acid-related gastric disorders, undergoes metabolic transformation in the body to form several metabolites. Among these, lansoprazole sulfide has emerged as a molecule of significant scientific interest due to its distinct and potent biological activities that extend beyond the scope of its parent compound. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anti-tuberculous and anti-cancer properties. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.

Core Biological Activities

This compound exhibits at least two major, clinically relevant biological activities:

-

Anti-tuberculous Activity: Lansoprazole itself is a prodrug that, upon entering host cells infected with Mycobacterium tuberculosis, is reduced to its active sulfide metabolite.[1][2] This metabolite is a potent inhibitor of the mycobacterial cytochrome bc1 complex, a crucial component of the electron transport chain, thereby disrupting ATP synthesis and leading to bacterial growth inhibition.[1][2][3] This mechanism of action is specific to the mycobacterial enzyme, sparing the analogous human mitochondrial complex and the gastric H+/K+-ATPase.[1][2]

-

Anti-cancer Activity: In the context of oncology, a hydroxylated metabolite of this compound, 5-hydroxy this compound (5HLS), has demonstrated significant anti-cancer effects, particularly in triple-negative breast cancer.[4][5] This activity is attributed to the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.[4][6] By inhibiting FASN, 5HLS disrupts lipid metabolism, which is essential for tumor cell growth, proliferation, and survival, ultimately leading to apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and its parent compound.

| Parameter | Organism/Cell Line | Value | Reference(s) |

| IC50 | M. tuberculosis (intracellular, MRC-5 cells) | 1.47 µM | [1] |

| IC50 | M. tuberculosis (intracellular, RAW264.7 macrophages) | 2.2 µM | [1] |

| IC50 | M. tuberculosis (in broth) | 32.8 µM | [1] |

| IC50 | M. smegmatis (supercomplex activity) | 0.5 ± 0.2 μM | [8] |

Table 1: Anti-tuberculous Activity of Lansoprazole/Lansoprazole Sulfide.

| Parameter | Cell Line | Compound | Value | Reference(s) |

| IC50 | MCF7 (breast cancer) | Lansoprazole | 6.7 ± 0.9 µM | [9] |

| IC50 | MDA-MB-231 (triple-negative breast cancer) | Sulforaphane (for comparison) | 19.35 µM to 115.7 µM | [10] |

| IC50 | JIMT1 (HER2-positive breast cancer) | Paclitaxel | Lower than MDA-MB-231 | [11] |

Table 2: Anti-cancer Activity (FASN Inhibition and Cell Viability). Note: Specific IC50 values for this compound in triple-negative breast cancer cell lines were not explicitly found in the search results; related data is provided for context.

| Parameter | Route of Administration | Dose | Matrix | Value | Reference(s) |

| Cmax | Intraperitoneal (this compound) | 15 mg/kg | Plasma | 7841.1 ng/mL | [12] |

| Cmax | Intraperitoneal (this compound) | 15 mg/kg | Lung | 9761.2 ng/mL | [12] |

| Cmax | Oral (Lansoprazole) | 50 mg/kg | Serum ((+)-lansoprazole) | 5-6 times greater than (-)-lansoprazole | [13] |

| AUC | Oral (Lansoprazole) | 50 mg/kg | Serum ((+)-lansoprazole) | 5-6 times greater than (-)-lansoprazole | [13] |

| t1/2 | Oral (Lansoprazole) | 30 mg | Plasma (Healthy Volunteers) | 1.3 - 2.1 hours | [14] |

Table 3: Pharmacokinetic Parameters of Lansoprazole and this compound in Rats and Humans.

Experimental Protocols

Resazurin Microtiter Assay (REMA) for M. tuberculosis Susceptibility Testing

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[15][16][17][18]

Materials:

-

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).

-

96-well microtiter plates.

-

Lansoprazole stock solution.

-

M. tuberculosis inoculum adjusted to a McFarland standard of 1.

-

Resazurin solution (0.01% w/v in sterile water).

-

Sterile 5% Tween-80 solution.

Procedure:

-

Prepare serial twofold dilutions of lansoprazole in the 96-well plates using the supplemented 7H9 broth. Include drug-free control wells.

-

Prepare the M. tuberculosis inoculum from a fresh culture on Löwenstein-Jensen medium, suspend it in 7H9 broth to match a McFarland 1 standard, and then dilute it 1:20.

-

Inoculate each well (except for sterility controls) with 100 µL of the diluted bacterial suspension.

-

Seal the plates in plastic bags and incubate at 37°C.

-

After 7 days of incubation, add 30 µL of the resazurin solution to a drug-free control well. Incubate for another 12-24 hours.

-

If the well turns from blue to pink (indicating bacterial growth), add the resazurin solution to all wells.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Fatty Acid Synthase (FASN) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[19]

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5, with protease inhibitors).

-

Reaction buffer (200 mM potassium phosphate buffer, pH 6.6, 1 mM DTT, 1 mM EDTA).

-

NADPH solution.

-

Acetyl-CoA solution.

-

Malonyl-CoA solution.

-

Cell lysate from cancer cells treated with this compound or vehicle control.

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time.

-

Harvest and lyse the cells to obtain the cell lysate.

-

Set up the reaction mixture in a cuvette containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA.

-

Measure the background NADPH oxidation at 340 nm for a few minutes.

-

Initiate the reaction by adding the cell lysate to the cuvette.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the FASN activity as the rate of NADPH consumption (nmol/min/mg of protein).

-

Determine the inhibitory effect of this compound by comparing the activity in treated versus control lysates.

H+/K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity in gastric microsomal vesicles.[20][21][22][23][24]

Materials:

-

Gastric microsomal vesicles prepared from hog or rabbit stomachs.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2).

-

ATP solution.

-

KCl solution.

-

Inorganic phosphate (Pi) determination reagent (e.g., malachite green-based reagent).

-

This compound solution.

Procedure:

-

Pre-incubate the gastric microsomal vesicles with various concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Perform the reaction in the presence and absence of KCl to determine the K+-stimulated ATPase activity.

-

After a defined incubation period at 37°C, stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

The H+/K+-ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of K+.

-

Determine the inhibitory effect of this compound by comparing the K+-stimulated ATPase activity in treated versus control samples.

Signaling Pathways and Mechanisms of Action

Metabolism of Lansoprazole to this compound

The conversion of lansoprazole to its sulfide metabolite is a critical step for its anti-tuberculous activity. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[25]

Anti-tuberculous Mechanism of Action

This compound targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This binding event inhibits the oxidation of menaquinol, disrupting the flow of electrons and the generation of the proton motive force required for ATP synthesis.[1][3]

Anti-cancer Mechanism of Action

The metabolite 5-hydroxy this compound inhibits the enoyl reductase domain of FASN.[4] This disrupts the synthesis of fatty acids, which are crucial for membrane formation, energy storage, and signaling in cancer cells. The inhibition of FASN can lead to an accumulation of reactive oxygen species (ROS) and induce apoptosis through various downstream pathways, potentially involving the modulation of signaling molecules like AKT and ERK.[6][9][26][27][28][29][30][31]

References

- 1. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]

- 8. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 21. Potassium-stimulated ATPase activity and hydrogen transport in gastric microsomal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinPGx [clinpgx.org]

- 26. Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 28. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. SULF2 promotes tumorigenesis and inhibits apoptosis of cervical cancer cells through the ERK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Osthole Synergizes With HER2 Inhibitor, Trastuzumab in HER2-Overexpressed N87 Gastric Cancer by Inducing Apoptosis and Inhibition of AKT-MAPK Pathway [frontiersin.org]

- 31. Aberrant Signaling through the HER2-ERK1/2 Pathway is Predictive of Reduced Disease-Free and Overall Survival in Early Stage Non-Small Cell Lung Cancer (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole Sulfide: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lansoprazole, a widely recognized proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its efficacy stems from its ability to irreversibly inhibit the H+/K+-ATPase pump in gastric parietal cells. The synthesis of Lansoprazole, and indeed many benzimidazole-based PPIs, hinges on a critical intermediate: Lansoprazole sulfide (2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole).[3][4] This guide provides a detailed technical overview of this compound's role in drug synthesis, focusing on its preparation, and subsequent conversion to the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Lansoprazole from its precursors via the this compound intermediate is a well-established process in medicinal chemistry. The general synthetic route involves two primary stages:

-

Formation of this compound: This step involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole.[3][5]

-

Oxidation to Lansoprazole: The sulfide intermediate is then selectively oxidized to the corresponding sulfoxide, yielding Lansoprazole.[3][6]

This two-step process allows for the efficient construction of the core benzimidazole sulfoxide structure essential for the pharmacological activity of Lansoprazole.

Synthesis of this compound: Experimental Protocols and Data

The formation of this compound is typically achieved through a nucleophilic substitution reaction. The following tables summarize various reported methodologies and their corresponding quantitative data.

Table 1: Summary of this compound Synthesis Protocols

| Protocol ID | Reactants | Solvent | Base | Key Conditions | Reference |

| LS-P1 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Water | Sodium Hydroxide | Room temperature stirring | [7] |

| LS-P2 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Methanol | Sodium Methoxide | Refluxing | [3] |

| LS-P3 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Dry mixture (solvent-free) | Sodium Carbonate | Microwave irradiation | [8] |

| LS-P4 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Water | Potassium Hydroxide | Room temperature, dropwise addition | [7] |

Table 2: Quantitative Data for this compound Synthesis

| Protocol ID | Yield (%) | Reaction Time | Purity | Notes |

| LS-P1 | High (not specified) | 4 hours | Not specified | One-pot synthesis to Lansoprazole described. |

| LS-P2 | High (not specified) | Not specified | Not specified | A common approach in early syntheses. |

| LS-P3 | 85 | 2 minutes | Not specified | Rapid and efficient microwave-assisted synthesis. |

| LS-P4 | >98 | 1-2 hours (addition) | Melting Point: 151-153 °C | Process designed for large-scale industrial production.[9] |

Detailed Experimental Protocol (LS-P4)

This protocol is adapted from a process designed for large-scale production, emphasizing efficiency and high yield.[9]

-

Preparation of Reactant Solution: In a suitable reaction vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water at a temperature of 40-60 °C with stirring for 30 minutes.

-

pH Adjustment: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1-30%) dropwise to the reaction mixture to adjust the pH to above 10.

-

Condensation Reaction: Add 2-mercaptobenzimidazole to the reaction mixture in batches, maintaining the temperature at 40-60 °C. The molar ratio of the pyridine derivative to 2-mercaptobenzimidazole should be approximately 1.0:1.0-1.3.

-

Reaction Completion and Isolation: Continue stirring at the same temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture and collect the precipitated solid by suction filtration.

-

Purification: Wash the solid with water until the filtrate is neutral.

-

Drying: Dry the purified solid to obtain this compound.

Oxidation of this compound to Lansoprazole

The conversion of the sulfide to the pharmacologically active sulfoxide is a critical step that requires controlled oxidation to prevent the formation of the corresponding sulfone impurity.[6]

Table 3: Summary of Oxidation Protocols

| Protocol ID | Oxidizing Agent | Solvent | Key Conditions | Reference |

| OX-P1 | m-Chloroperbenzoic acid (m-CPBA) | Chloroform | Low temperature (-10 to -5 °C) | [3][6] |

| OX-P2 | Hydrogen Peroxide | Methanol | Composite metal oxide catalyst (LiNbMoO6) | [3] |

| OX-P3 | Sodium Hypochlorite | Water | -10°C, pH control | [5][7] |

| OX-P4 | Peracetic Acid | Not specified | -10 to 5°C, pH maintained at 4-7 | [10] |

Table 4: Quantitative Data for Lansoprazole Synthesis

| Protocol ID | Yield (%) | Reaction Time | Purity | Notes |

| OX-P1 | Good (not specified) | ~3 hours | High, but sulfone impurity is a concern | A common laboratory-scale method. |

| OX-P2 | High (not specified) | Not specified | High | Utilizes a specific catalyst for selective oxidation. |

| OX-P3 | Not specified | 2 hours | Residual sulfide ≤2.0% | An economical and eco-friendly method. |

| OX-P4 | Not specified | 4-6 hours | High | pH control is crucial to prevent degradation. |

Detailed Experimental Protocol (OX-P1)

This protocol is a widely cited method for the oxidation of this compound.[6]

-

Preparation: Suspend this compound (25 g) in chloroform (500 ml) in a reaction vessel.

-

Cooling: Cool the suspension to a temperature between -5 and -10 °C.

-

Oxidation: Slowly add a solution of m-chloroperbenzoic acid (17 g) in chloroform to the cooled suspension over a period of 3 hours, maintaining the temperature at -10 °C.

-

Reaction Monitoring: Monitor the reaction for completion.

-

Quenching and Work-up: After the reaction is complete, add a buffer and sodium bicarbonate solution (200 ml).

-

Phase Separation: Separate the organic and aqueous layers.

-

Isolation: The product can be isolated from the organic layer. Further purification may be achieved by crystallization.

Conclusion

This compound is an indispensable intermediate in the synthesis of Lansoprazole. The methodologies for its preparation and subsequent oxidation are well-documented, offering various options in terms of solvents, reagents, and reaction conditions to suit different scales of production. Careful control of reaction parameters, particularly during the oxidation step, is paramount to ensure high purity and yield of the final active pharmaceutical ingredient. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

References

- 1. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]

- 2. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 7. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 10. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

Physicochemical Properties of Lansoprazole Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole sulfide, a primary metabolite of the proton pump inhibitor Lansoprazole, is formed through the metabolic action of cytochrome P450 enzymes. Understanding its physicochemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for impurity profiling in drug manufacturing. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its metabolic origin and characterization workflow.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and during analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | [1] |

| CAS Number | 103577-40-8 | [1] |

| Molecular Formula | C₁₆H₁₄F₃N₃OS | [1] |

| Molecular Weight | 353.36 g/mol | [2][3] |

| Melting Point | 142-151 °C | [4] |

| logP (Computed) | 4.2 | [1] |

| Topological Polar Surface Area | 76.1 Ų | [1] |

| Appearance | White to off-white solid | [5] |

Solubility Profile

This compound is characterized by its limited aqueous solubility, a trait it shares with its parent compound, Lansoprazole. Its solubility is highly dependent on the pH of the medium due to the presence of ionizable groups.

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (282.99 mM) | [5] |

| Methanol | Slightly soluble | [6] |

| Aqueous Media | Poorly soluble; solubility increases with pH | [7] |

Acid-Base Properties (pKa)

The structure of this compound contains both acidic and basic centers, making it an amphoteric molecule.

-

Basic Centers: The pyridine nitrogen and the non-imidazole nitrogen of the benzimidazole ring can be protonated.

-

Acidic Center: The N-H proton of the benzimidazole ring can be deprotonated under basic conditions.

While specific pKa values for this compound have not been reported, its parent compound, Lansoprazole, possesses one acidic and two basic dissociation constants.[8] This indicates that the ionization state of this compound, and thus its solubility and partitioning behavior, will be significantly influenced by the pH of its environment.

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound.

| Technique | Data Summary | Reference(s) |

| UV-Vis Spectroscopy | The parent drug, Lansoprazole, exhibits a maximum absorbance (λmax) between 282 nm and 298 nm in various solvents, including pH 6.8 phosphate buffer.[9][10] this compound is expected to have a similar chromophore and thus a comparable UV absorbance profile. | |

| Mass Spectrometry | Exact Mass: 353.08096774 Da.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for its quantification in biological matrices.[11] | |

| NMR Spectroscopy | While specific spectra for this compound are proprietary, 1H and 13C NMR are standard for its structural elucidation. The spectrum of the parent compound, Lansoprazole, has been characterized, showing key signals for the methyl, methylene, and aromatic protons.[12] | |

| IR Spectroscopy | The FTIR spectrum of the parent drug, Lansoprazole, shows principal peaks at wavenumbers including 3176 (N-H stretch), 1581 (C=N stretch), and 1265 (C-O stretch), confirming its functional groups.[13] A similar pattern is expected for the sulfide metabolite. |

Metabolic Pathway and Formation

This compound is a significant metabolite of Lansoprazole. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver. The pathway diagram below illustrates this relationship.

References

- 1. This compound | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

The Dual Identity of Lansoprazole Sulfide: From Synthetic Precursor to Therapeutic Agent

An In-depth Guide on the Discovery, Synthesis, and Evolving Biological Significance of a Key Lansoprazole Intermediate

Introduction

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, holds a pivotal position in the history of proton pump inhibitors (PPIs). Initially established as the immediate synthetic precursor to the blockbuster anti-ulcer drug lansoprazole, its role was perceived for years as a crucial but intermediary chemical entity. However, subsequent metabolic studies and recent targeted research have unveiled its second identity: an active metabolite with its own distinct and promising pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted mechanisms of action of this compound, tailored for researchers and professionals in drug development.

Discovery and History

The story of this compound is intrinsically linked to the development of its oxidized form, lansoprazole.

The Genesis of Lansoprazole

In the 1980s, following the success of the first-in-class PPI omeprazole, pharmaceutical companies sought to develop next-generation compounds with improved properties. Researchers at Takeda Pharmaceutical Company in Japan synthesized a series of novel substituted benzimidazoles. Among these was a compound designated AG-1749, which would later be named lansoprazole. Patented by Takeda in 1984, lansoprazole demonstrated potent and long-lasting inhibition of the gastric H+/K+-ATPase, or "proton pump". It was launched in 1991 and gained FDA approval in the United States in 1995, becoming the second PPI to enter the market.

Identification as a Key Synthetic Precursor

The most common and efficient synthetic route to lansoprazole involves the controlled oxidation of a thioether precursor. This precursor is this compound. The core of this synthesis, which remains a fundamental industrial method, is the coupling of a substituted pyridine with 2-mercaptobenzimidazole to form the thioether (this compound), followed by a selective oxidation of the sulfide to a sulfoxide (lansoprazole).

Discovery as a Metabolite

Following the clinical introduction of lansoprazole, extensive pharmacokinetic and metabolic studies were conducted to understand its fate in the body. Early research published around 1995-1996 was crucial in identifying the metabolic pathways. These studies revealed that lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.

It was determined that lansoprazole could be metabolized via two main routes:

-

Hydroxylation: Primarily mediated by CYP2C19 to form 5-hydroxylansoprazole.

-

Oxidation/Reduction at the Sulfoxide: Mediated by CYP3A4, leading to the formation of lansoprazole sulfone (an oxidation product) and, significantly, the reduction back to This compound .

The identification of this compound in plasma confirmed its status as a circulating metabolite of the parent drug.

A New Chapter: Anti-Tuberculosis Activity

For decades, the biological significance of the sulfide metabolite was considered minimal compared to the potent acid suppression of the parent drug. This perception shifted dramatically with the advent of drug repurposing screens. Recent studies have identified this compound as a potent anti-tuberculous agent. It has been shown to inhibit the growth of Mycobacterium tuberculosis with significant efficacy, including against multi-drug-resistant strains.[1] This discovery has opened a new avenue of research, repositioning this compound from a simple precursor and metabolite to a potential therapeutic lead for infectious diseases.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound and its parent compound are summarized for comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound | Lansoprazole |

| IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| Molecular Formula | C₁₆H₁₄F₃N₃OS | C₁₆H₁₄F₃N₃O₂S |

| Molecular Weight | 353.36 g/mol | 369.36 g/mol |

| CAS Number | 103577-40-8 | 103577-45-3 |

| Melting Point | 142-150 °C (range from various sources)[2][3] | 178-182 °C (decomposition) |

Table 2: Pharmacokinetic Data (Human)

| Parameter | Lansoprazole (Parent Drug) | This compound (Metabolite) & Other Metabolites |

| Bioavailability (oral) | >80% | Not administered directly in most studies |

| Time to Peak Plasma (Tmax) | 1.5 - 2.2 hours | N/A (formed in vivo) |

| Peak Plasma Concentration (Cmax) | ~1047 ng/mL (30 mg dose)[4] | Measurable in plasma, but lower than parent drug |

| Plasma Half-life (t½) | 1.3 - 2.2 hours[4][5] | N/A |

| Plasma Protein Binding | ~97% | N/A |

| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 | Formed by CYP3A4-mediated reduction |

Table 3: Biological Activity Data

| Compound | Target | Activity Type | Value |

| This compound | Mycobacterium tuberculosis (intracellular) | IC₅₀ | 0.59 µM |

| This compound | Mycobacterium tuberculosis (in broth) | IC₅₀ | 0.46 µM |

| This compound | M. smegmatis Cytochrome bc₁ Complex | IC₅₀ | ~0.5 µM[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a cornerstone of lansoprazole production. The following protocol is a representative example based on established chemical literature.

Reaction Scheme:

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl + 2-Mercaptobenzimidazole → this compound

Materials:

-

2-Mercaptobenzimidazole

-

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol or Water

-

Hydrochloric Acid (HCl) for pH adjustment

Procedure:

-

Preparation of Mercaptobenzimidazole Salt: In a reaction vessel, dissolve 2-mercaptobenzimidazole and an equimolar amount of sodium hydroxide in a suitable solvent such as water or methanol with stirring at room temperature until a clear solution is obtained. This forms the sodium salt of the mercaptan in situ.

-

Condensation Reaction: To the solution from Step 1, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dissolved in the same solvent. The addition is typically performed dropwise at a controlled temperature (e.g., 10-30 °C).

-

Reaction Monitoring: The reaction mixture is stirred for several hours (e.g., 2-4 hours) at a maintained temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Precipitation and Isolation: Upon completion, water is added to the reaction mixture. The pH is then carefully adjusted to approximately 9.0 using a dilute acid (e.g., 35% HCl). The adjustment of pH causes the target product, this compound, to precipitate out of the solution as a solid.

-

Filtration and Washing: The precipitate is collected by filtration. The filter cake is washed sequentially with a solvent mixture (e.g., 50% methanol) and then with water to remove unreacted starting materials and inorganic salts.

-

Drying: The final product is dried under vacuum at an elevated temperature (e.g., 50 °C) to yield this compound as a solid. A reported yield for a similar aqueous protocol is approximately 96%.

Characterization Methods

-

Purity Analysis: The purity of the synthesized this compound is typically assessed by HPLC with UV detection (e.g., at 285 nm).

-

Structural Confirmation:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z 354.08.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. While specific, comprehensive peak lists for this compound are not consistently published across the literature, the spectra are compared against a reference standard. The spectra for the parent compound, lansoprazole, are well-documented and serve as a crucial reference, with expected shifts in the protons and carbons adjacent to the sulfur atom due to the change in its oxidation state.

-

Signaling Pathways and Mechanisms of Action

This compound is involved in several distinct biological pathways, both as a precursor/metabolite and as a direct therapeutic agent.

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive hepatic metabolism. The sulfide is a key node in this network, being both a product of reduction and the precursor for oxidation back to the parent drug or to the sulfone.

Caption: Metabolic conversion of lansoprazole in the liver.

Synthesis Workflow

The industrial synthesis of lansoprazole hinges on the successful and high-yield production of the sulfide intermediate.

Caption: General experimental workflow for this compound synthesis.

Mechanism of Action: Proton Pump Inhibition (via Lansoprazole)

Lansoprazole itself is a prodrug. It requires activation in the acidic environment of the gastric parietal cell canaliculus to inhibit the proton pump.

Caption: Activation and mechanism of action of lansoprazole.

Mechanism of Action: Anti-Tuberculosis Activity

This compound acts directly on the respiratory chain of Mycobacterium tuberculosis, a mechanism distinct from that of its parent compound in humans.

Caption: Inhibition of mycobacterial respiration by this compound.

Conclusion

This compound exemplifies the dynamic nature of pharmaceutical science. Its journey from a behind-the-scenes synthetic intermediate to a recognized human metabolite, and now to a promising anti-tuberculosis drug candidate, highlights the potential for new discoveries within well-established drug families. For drug development professionals, the story of this compound underscores the importance of fully characterizing synthetic intermediates and metabolites, as they may possess unique and valuable biological activities independent of the parent molecule. Future research will likely focus on optimizing the structure of this compound to enhance its anti-infective properties while minimizing any off-target effects, potentially heralding a new class of therapeutics derived from a classic proton pump inhibitor.

References

The Role of Lansoprazole Sulfide in Proton Pump Inhibition: A Technical Guide

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in parietal cells.[4][5][6] Lansoprazole itself is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[2][6] A key molecule in the metabolic and synthetic pathway of lansoprazole is lansoprazole sulfide. This technical guide provides an in-depth examination of the role of this compound in the mechanism of proton pump inhibition, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a crucial intermediate in the synthesis of lansoprazole and a metabolite formed in the body.[7][8][9] Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C16H14F3N3OS | [8][10] |

| Molecular Weight | 353.36 g/mol | [10][11] |

| CAS Number | 103577-40-8 | [8] |

| Appearance | White solid | [12] |

| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazole | [8] |

The Mechanism of Proton Pump Inhibition

The therapeutic action of lansoprazole is a multi-step process that begins with its absorption and culminates in the irreversible inactivation of the proton pump in the acidic environment of the gastric parietal cells.

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers.[13] After oral administration, it is absorbed in the small intestine and reaches the parietal cells via the bloodstream.[6] The highly acidic environment of the secretory canaliculi of these cells is crucial for the conversion of the lansoprazole prodrug into its active metabolites.[2][14][15]

In this acidic milieu, lansoprazole undergoes a proton-catalyzed transformation to form a tetracyclic sulfenamide.[2][16] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[4][14][16] Specifically, lansoprazole has been shown to react with cysteine 813 and cysteine 321 of the proton pump.[16] This irreversible binding inactivates the enzyme, thereby inhibiting the secretion of gastric acid.[5][6]

This compound is a key metabolite of lansoprazole, formed primarily by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[7][13] While the primary pathway to the active sulfenamide involves the lansoprazole (sulfoxide) form, the sulfide metabolite is part of the overall metabolic fate of the drug. It is also the direct precursor in the chemical synthesis of lansoprazole, where it is oxidized to form the final sulfoxide product.[12][17][18]

Quantitative Efficacy Data

The inhibitory potential of proton pump inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase. While this compound itself is not the final active inhibitor, the efficacy of the parent compound, lansoprazole, has been well-characterized.

| Compound | Parameter | Value | Target | Reference |

| (S)-Lansoprazole | IC50 | 5.2 µM | H+/K+-stimulated ATPase (parietal cells) | [19] |

| (S)-Lansoprazole | IC50 | 82 µM | Acid formation (isolated canine parietal cells) | [19] |

| This compound | IC50 | 0.46 µM | Mycobacterium tuberculosis (in broth) | [20][21] |

| This compound | IC50 | 0.59 µM | Mycobacterium tuberculosis (intracellularly) | [20][21][22] |

Note: The IC50 values for this compound provided are for its anti-tuberculosis activity, which is a separate area of investigation from its role in proton pump inhibition.[20][22][23][24] Direct inhibitory data on the proton pump by the sulfide metabolite is not the primary mechanism of action and is thus not commonly reported.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental for evaluating the inhibitory potential of compounds like lansoprazole on the gastric proton pump.

1. Preparation of H+/K+ ATPase-Rich Vesicles:

-

The gastric mucosa is scraped from a suitable animal model (e.g., sheep or goat stomach obtained from a slaughterhouse).[25]

-

The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4).[25]

-

A series of centrifugation steps are performed to isolate microsomal vesicles rich in H+/K+ ATPase.[25][26]

-

The protein concentration of the final enzyme preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as the standard.[26]

2. ATPase Activity Assay:

-

The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., lansoprazole) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.[25][26]

-

The reaction is initiated by adding ATP (e.g., 2 mM) to a reaction mixture containing the treated enzyme, buffer (e.g., 20-40 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM).[25][27]

-

The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[25][27]

-

The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[25][27]

3. Measurement of Inhibition:

-

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is a direct measure of the enzyme's activity.

-

The Fiske-Subbarow method is commonly used, where a colorimetric reaction with ammonium molybdate allows for spectrophotometric measurement of the released phosphate (e.g., at 660 nm).[26]

-

The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control group. The IC50 value is then determined from the dose-response curve.[27]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Lansoprazole vs. Omeprazole: What’s the Difference? [verywellhealth.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 7. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]

- 11. GSRS [precision.fda.gov]

- 12. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]

- 13. ClinPGx [clinpgx.org]

- 14. PathWhiz [pathbank.org]

- 15. SMPDB [smpdb.ca]

- 16. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 17. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 18. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]

- 19. caymanchem.com [caymanchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. glpbio.com [glpbio.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition mechanism of potential antituberculosis compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ajpp.in [ajpp.in]

- 26. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole Sulfide as an Impurity in Lansoprazole Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole sulfide, a critical process-related impurity and potential degradant in Lansoprazole formulations. This document details its formation, analytical quantification, and pharmacopeial limits, offering valuable insights for researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.

Introduction to Lansoprazole and the Significance of this compound

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] The chemical stability and purity of the final drug product are paramount to its safety and efficacy. This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a known impurity of Lansoprazole.[2][3] It is also a key intermediate in the synthesis of Lansoprazole, where it is oxidized to form the active sulfoxide moiety of the drug.[4][5][6] Consequently, its presence in the final formulation can indicate incomplete oxidation during synthesis or degradation of the active pharmaceutical ingredient (API).

The control of this compound is crucial as its levels can impact the quality and stability of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other related substances in Lansoprazole.[7][8]

Formation of this compound

This compound can be present in Lansoprazole formulations through two primary pathways: as a residual intermediate from the manufacturing process and as a degradation product of Lansoprazole.

Synthetic Pathway

The synthesis of Lansoprazole typically involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative to form this compound.[5][6] This intermediate is then oxidized to yield Lansoprazole.

Caption: Synthetic pathway of Lansoprazole.

Degradation Pathway

Forced degradation studies have demonstrated that Lansoprazole can degrade under various stress conditions to form this compound.[9][10][11] This degradation is particularly observed under acidic and basic hydrolytic conditions.[9][12] The sulfoxide group in Lansoprazole is susceptible to reduction, leading to the formation of the sulfide impurity.

Caption: Degradation pathway of Lansoprazole.

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Lansoprazole and its impurities, including this compound.

Experimental Protocol: Representative RP-HPLC Method

This section outlines a typical reversed-phase HPLC method for the determination of Lansoprazole and its related substances.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[13][14] |

| Mobile Phase A | Phosphate buffer (pH 7.0) and methanol (90:10 v/v)[15] |

| Mobile Phase B | Methanol and acetonitrile (50:50 v/v)[15] |

| Gradient Elution | A gradient program is typically employed to ensure separation of all impurities.[1] |

| Flow Rate | 1.0 mL/min[13][16] |

| Column Temperature | 25°C to 30°C[13][17] |

| Detection Wavelength | 285 nm[15][16] |

| Injection Volume | 10 µL to 20 µL[17] |

Sample Preparation:

A solution of the Lansoprazole drug substance or formulation is prepared in a suitable diluent, such as a mixture of methanol and water, to a final concentration appropriate for the validated range of the method.

Caption: Analytical workflow for HPLC analysis.

Method Validation Parameters

A robust analytical method for impurity profiling should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of this compound.

Table 1: Linearity, LOD, and LOQ

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Lansoprazole | 10-50 | >0.999 | 0.12 | 0.36 |

| This compound | LOQ to 150% of test conc. | >0.998 | 0.01% of test conc. | 0.03% of test conc. |

Data compiled from multiple sources.[13][15][18]

Table 2: Accuracy (Recovery)

| Analyte | Spiked Level | Recovery (%) |

| Lansoprazole | 50%, 100%, 150% | 98.74 |

| This compound | LOQ, 100%, 150% | 93.5 - 106.5 |

Data compiled from multiple sources.[15][16]

Pharmacopeial Specifications

Both the USP and EP provide monographs for Lansoprazole that include limits for related substances. This compound is referred to as Impurity C in the EP and Lansoprazole Related Compound B in the USP.

Table 3: Pharmacopeial Limits for this compound

| Pharmacopeia | Impurity Name | Limit |

| European Pharmacopoeia (EP) | Impurity C | Not more than 0.1% |

| United States Pharmacopeia (USP) | Impurity B | Not more than 0.1% |

Data compiled from pharmacopeial monographs.[8][19]

The total limit for all impurities in Lansoprazole is typically not more than 0.6%.[7][8]

Conclusion

This compound is a critical impurity in Lansoprazole formulations that requires careful control and monitoring. Its presence can arise from both the synthetic process and degradation of the active pharmaceutical ingredient. Robust and validated analytical methods, primarily RP-HPLC, are essential for the accurate quantification of this impurity. Adherence to the stringent limits set by pharmacopeias is mandatory to ensure the quality, safety, and efficacy of Lansoprazole drug products. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Lansoprazole formulations.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. uspbpep.com [uspbpep.com]

- 9. scispace.com [scispace.com]

- 10. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 18. ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 19. drugfuture.com [drugfuture.com]

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics of Lansoprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of lansoprazole sulfide, a primary metabolite of the proton pump inhibitor lansoprazole, in preclinical models. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, offering a valuable resource for those involved in drug discovery and development.

Executive Summary

This compound has garnered research interest for its potential therapeutic activities beyond gastric acid suppression. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical efficacy and safety studies. This guide consolidates the limited but significant data on this compound's behavior in preclinical species, highlighting key findings and methodologies. A notable observation is that while oral administration of the parent drug, lansoprazole, results in negligible systemic exposure of the sulfide metabolite, direct administration of this compound leads to significant plasma and tissue concentrations.

Data Presentation: Quantitative Pharmacokinetic Parameters

The publicly available quantitative pharmacokinetic data for this compound in preclinical models is currently limited. The following table summarizes the key parameters identified in a study utilizing Sprague-Dawley rats.

| Preclinical Model | Matrix | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Rat | Plasma | Intraperitoneal (i.p.) | 15 | 7841.1[1] | N/A | N/A | N/A |

| Rat | Lung | Intraperitoneal (i.p.) | 15 | 9761.2[1] | N/A | N/A | N/A |

*Data not available in the cited literature.

Note: Following oral administration of lansoprazole (15 mg/kg) in rats, plasma and lung concentrations of this compound were below the limit of quantification[1].

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.

Animal Models

-

Species: Rat

-

Strain: Sprague-Dawley

-

Health Status: Healthy

-

Housing: Standard laboratory conditions.

Drug Administration

-

Formulation: this compound was formulated for intraperitoneal injection.

-

Dose: 15 mg/kg was administered.

-

Route of Administration: Intraperitoneal (i.p.).

Sample Collection and Processing

-

Matrices: Blood (for plasma) and lung tissue.

-

Collection: Samples were collected at various time points post-administration to characterize the concentration-time profile.

-

Processing: Blood samples were processed to obtain plasma. Lung tissue was homogenized to prepare for analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method was developed for the simultaneous quantification of lansoprazole and this compound in rat plasma and lung homogenates[1].

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

-

Sample Preparation: A simple protein precipitation method is typically used for plasma and homogenate samples.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

-

Detection: Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard to ensure selectivity and accuracy.

Visualizations: Pathways and Workflows

Metabolic Pathway of Lansoprazole

The metabolic conversion of lansoprazole is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.

References

Lansoprazole Sulfide: A Promising Anti-Cancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely used proton pump inhibitor, and its metabolites are emerging as potential therapeutic agents in oncology. This technical guide delves into the anti-cancer potential of lansoprazole sulfide, a key metabolite of lansoprazole. While much of the current research has focused on the parent compound, the evidence strongly suggests that its biological activities, at least in part, are mediated through its sulfide metabolites. This document summarizes the current understanding of the mechanisms of action of lansoprazole and its sulfide derivatives, including the inhibition of key enzymes in cancer metabolism, modulation of critical signaling pathways, and induction of programmed cell death. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved to provide a comprehensive resource for researchers in the field of cancer drug development.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. Proton pump inhibitors (PPIs), such as lansoprazole, have a long-standing clinical history for the treatment of acid-related gastrointestinal disorders.[1] Recently, a growing body of evidence has highlighted the anti-neoplastic properties of PPIs.[2][3] Lansoprazole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into several metabolites, including this compound.[1] A further metabolite, 5-hydroxy this compound (5HLS), has been identified as a potent anti-cancer agent, suggesting that the sulfide metabolites are key mediators of the anti-tumor effects of lansoprazole.[4][5] This guide focuses on the potential of this compound as an anti-cancer agent, drawing upon the established effects of its parent compound and its hydroxylated metabolite.

Mechanisms of Anti-Cancer Activity

The anti-cancer activity of lansoprazole and its sulfide metabolites appears to be multi-faceted, targeting several hallmarks of cancer. The key mechanisms identified to date include the inhibition of fatty acid synthase, induction of apoptosis and cell cycle arrest, and modulation of autophagy.

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a key enzyme responsible for the de novo synthesis of fatty acids. It is overexpressed in many types of cancer and is associated with poor prognosis.[4][5]

A significant breakthrough in understanding the anti-cancer effects of lansoprazole metabolites came with the discovery that 5-hydroxy this compound (5HLS) is a potent inhibitor of FASN in triple-negative breast cancer.[4] Unlike its parent compound, lansoprazole, which inhibits the thioesterase domain of FASN, 5HLS specifically inhibits the enoyl reductase domain of the enzyme.[4] This inhibition of FASN function disrupts lipid metabolism in cancer cells, which is crucial for their rapid proliferation and membrane synthesis.

Furthermore, the inhibition of FASN by 5HLS has been linked to the regulation of non-homologous end joining (NHEJ), a pathway for repairing oxidative DNA damage, through the modulation of Poly (ADP-ribose) polymerase 1 (PARP1).[4][5] This suggests a dual role for this compound metabolites in not only halting cancer cell growth but also potentially sensitizing them to DNA-damaging agents.

Induction of Apoptosis and Cell Cycle Arrest

Lansoprazole has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[6][7] This is achieved through the modulation of several key signaling pathways that are often dysregulated in cancer.

Modulation of Autophagy

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death. Lansoprazole has been observed to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes in non-small cell lung cancer cells.[3] This blockage leads to an accumulation of autophagosomes and can contribute to cell death.

Key Signaling Pathways Modulated by Lansoprazole and its Metabolites

The anti-cancer effects of lansoprazole are mediated through its interaction with multiple intracellular signaling pathways that are critical for cancer cell growth, survival, and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8][9] Lansoprazole has been shown to downregulate the phosphorylation of key components of this pathway, including Akt, mTOR, p70 S6K, and GSK-3β, in non-small cell lung cancer cells.[7][10] By inhibiting this pathway, lansoprazole can effectively halt cancer cell proliferation.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, promoting cell proliferation, differentiation, and survival.[11][12] Lansoprazole has been found to suppress the expression of K-Ras and the phosphorylation of c-Raf and ERK, thereby inhibiting this pro-survival pathway.[7][10]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival, proliferation, and angiogenesis.[13][14] Lansoprazole has been demonstrated to inhibit the activation of STAT3, leading to the downregulation of its target genes, which include proteins that inhibit apoptosis and promote cell cycle progression.[7][15]

Quantitative Data

The following tables summarize the available quantitative data on the anti-cancer activity of lansoprazole and its metabolites. It is important to note that direct cytotoxicity data for this compound is limited in the current literature.

Table 1: In Vitro Cytotoxicity of Lansoprazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| A549 | Non-Small Cell Lung Cancer | 110.4 | 48 | [7] |

| A549 | Non-Small Cell Lung Cancer | 69.5 | 72 | [7] |

| EMT6 | Murine Breast Cancer | >500 (non-toxic up to 5h) | 5 | [16] |

| MCF7 | Human Breast Cancer | >500 (non-toxic up to 5h) | 5 | [16] |

Table 2: Efficacy of 5-Hydroxy this compound (5HLS) in Triple-Negative Breast Cancer

| Parameter | Method | Result | Reference |

| FASN Inhibition | Biochemical Assay | More active than lansoprazole | [4] |

| Target Domain | Biochemical Assay | Enoyl Reductase | [4] |

| Downstream Effect | Molecular Assay | Regulation of NHEJ repair via PARP1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Crystal Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

Materials:

-

Flow cytometer

-

Flow cytometry tubes

-